Cas no 72799-65-6 (2-Octanol, 1-amino-2-methyl-)

2-Octanol, 1-amino-2-methyl- structure
2-Octanol, 1-amino-2-methyl- structure
Product Name:2-Octanol, 1-amino-2-methyl-
CAS No:72799-65-6
MF:C9H21NO
MW:159.269142866135
CID:543421
PubChem ID:11073711
Update Time:2025-04-19

2-Octanol, 1-amino-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Octanol, 1-amino-2-methyl-
    • 1-amino-2-methyloctan-2-ol
    • CHEMBL18444
    • 1-amino-2-methyl-octan-2-ol
    • BDBM50028810
    • SCHEMBL7155451
    • 72799-65-6
    • DTXSID60454181
    • Inchi: 1S/C9H21NO/c1-3-4-5-6-7-9(2,11)8-10/h11H,3-8,10H2,1-2H3
    • InChI Key: RKBWVYGDXDVCME-UHFFFAOYSA-N
    • SMILES: OC(C)(CN)CCCCCC

Computed Properties

  • Exact Mass: 159.16243
  • Monoisotopic Mass: 159.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 95.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25
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